molecular formula C9H5BrClN B7780676 3-(4-Bromophenyl)-3-chloroacrylonitrile

3-(4-Bromophenyl)-3-chloroacrylonitrile

Cat. No. B7780676
M. Wt: 242.50 g/mol
InChI Key: LDXSSEKZKTYYOQ-UITAMQMPSA-N
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Description

3-(4-Bromophenyl)-3-chloroacrylonitrile is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-3-chloroacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-3-chloroacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds : It's used as a precursor in synthesizing new chemical compounds. For example, it was involved in the crystallization of a stoichiometric 2:1 cocrystal of a reaction product with one of its early precursors (Cruz et al., 2006).

  • Photoluminescence Characteristics : This compound has been used in the synthesis of novel derivatives that exhibit green fluorescence and good thermal stability, highlighting its potential in materials science, particularly in photoluminescent applications (Xu, Yu, & Yu, 2012).

  • Optoelectronic and Charge Transport Properties : It's involved in studies examining the optoelectronic and charge transport properties of certain derivatives, which is essential for semiconductor device applications (Shkir et al., 2019).

  • Antifungal Activity : Derivatives of this compound have shown broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, indicating its potential in developing novel antifungal agents (Buchta et al., 2004).

  • Antimicrobial Activity : It's used in synthesizing compounds that are screened for antimicrobial activities, showcasing its significance in the field of medicinal chemistry (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

properties

IUPAC Name

(Z)-3-(4-bromophenyl)-3-chloroprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSSEKZKTYYOQ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-3-chloroacrylonitrile

CAS RN

78583-87-6
Record name 78583-87-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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